

Application Note: Enzymatic Synthesis of Structured Triacylglycerols (OOL)

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Compound of Interest

Compound Name: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B15573555

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Introduction

Structured triacylglycerols (sTAGs) are lipids that have been enzymatically or chemically modified to alter the composition and/or positional distribution of fatty acids on the glycerol backbone.[1][2] This restructuring allows for the creation of tailor-made fats and oils with specific nutritional, physical, or therapeutic properties.[3] One such sTAG of significant interest is 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OOL), which incorporates two oleic acid molecules at the sn-1 and sn-3 positions and a linoleic acid molecule at the sn-2 position. The specific positioning of these fatty acids can influence their digestion, absorption, and metabolic fate, making OOL a valuable component in specialized nutritional formulations and as a carrier for lipophilic drugs in drug delivery systems.[4]

Enzymatic synthesis of sTAGs, particularly using lipases, offers several advantages over chemical methods, including milder reaction conditions, higher specificity, and the generation of fewer by-products, making it an environmentally friendly and efficient approach.[1][5] Lipases, especially those with sn-1,3 specificity, are ideal for the synthesis of sTAGs like OOL as they selectively catalyze reactions at the outer positions of the glycerol backbone.[2][6]

This application note provides a detailed protocol for the enzymatic synthesis of OOL via lipase-catalyzed acidolysis, along with methods for purification and analysis.

Materials

Enzymes and Substrates

- Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from *Rhizomucor miehei* or Lipozyme TL IM from *Thermomyces lanuginosus*)
- High-linoleic acid oil (e.g., Safflower oil or Sunflower oil) as the source of the glycerol backbone with linoleic acid at the sn-2 position
- Oleic acid (high purity, >90%)
- n-hexane (analytical grade)

Equipment

- Stirred-tank reactor or temperature-controlled shaker incubator
- Vacuum pump
- Rotary evaporator
- Glass column for chromatography
- Silica gel (for column chromatography)
- High-Performance Liquid Chromatography (HPLC) system with a Reversed-Phase C18 column and an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS)
- Gas Chromatography (GC) system with a Flame Ionization Detector (FID) for fatty acid analysis
- Standard laboratory glassware

Experimental Protocols

Enzymatic Synthesis of OOL via Acidolysis

Acidolysis is an effective method for producing structured lipids where an exchange of acyl groups occurs between a triacylglycerol and a free fatty acid.[2] In this protocol, a high-linoleic oil is reacted with an excess of oleic acid in the presence of an sn-1,3 specific lipase. The lipase will selectively replace the fatty acids at the sn-1 and sn-3 positions of the original triacylglycerols with oleic acid.

Procedure:

- **Substrate Preparation:** Prepare a reaction mixture containing high-linoleic oil and oleic acid. The molar ratio of oil to oleic acid is a critical parameter and can range from 1:2 to 1:12.[4] For this protocol, a molar ratio of 1:6 is recommended to drive the reaction towards the desired product. The reaction can be performed in a solvent-free system or with a solvent like n-hexane to reduce viscosity.[7][8] For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.
- **Enzyme Addition:** Add the immobilized sn-1,3 specific lipase to the substrate mixture. The enzyme load typically ranges from 5% to 15% (w/w) of the total substrates.[2] A 10% enzyme load is recommended for this protocol.
- **Reaction:** The reaction is conducted in a stirred-tank reactor or a shaker incubator at a controlled temperature, typically between 50°C and 70°C.[9] A temperature of 60°C is recommended. The reaction mixture should be continuously stirred to ensure proper mixing. The reaction time can vary from 4 to 48 hours.[2][4] It is advisable to monitor the reaction progress by taking samples at different time points for analysis.
- **Enzyme Removal:** After the reaction is complete, the immobilized enzyme can be easily removed from the reaction mixture by filtration or centrifugation for potential reuse.[2]

Purification of OOL

The crude product from the enzymatic reaction will contain the desired OOL, unreacted substrates (oil and oleic acid), and by-products such as diacylglycerols (DAGs) and monoacylglycerols (MAGs). A multi-step purification process is required to isolate high-purity OOL.

Procedure:

- **Removal of Free Fatty Acids:** The excess oleic acid can be removed by molecular distillation or by a simple liquid-liquid extraction with an alkaline solution (e.g., 1 M potassium hydroxide in ethanol), followed by washing with brine and water.
- **Column Chromatography:** The remaining mixture of glycerides can be separated by silica gel column chromatography.
 - Pack a glass column with silica gel slurried in n-hexane.
 - Load the crude product onto the column.
 - Elute the components with a gradient of ethyl acetate in n-hexane. The nonpolar triacylglycerols will elute first.
 - Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing OOL.
 - Pool the pure OOL fractions and remove the solvent using a rotary evaporator.

Analysis of OOL

1. **Triacylglycerol Profile by HPLC-ELSD/MS:** The composition of the purified product can be analyzed by HPLC on a C18 column. The mobile phase is typically a gradient of acetonitrile and isopropanol. An ELSD or MS detector can be used for quantification.
2. **Fatty Acid Composition and Positional Distribution by GC-FID:** To confirm the structure of the synthesized OOL, the fatty acid composition and their positions on the glycerol backbone need to be determined.
 - **Total Fatty Acid Composition:** Transesterify the purified OOL to fatty acid methyl esters (FAMES) using methanolic HCl or BF₃-methanol and analyze the FAMES by GC-FID.
 - **sn-2 Position Fatty Acid Composition:** Perform a regioselective hydrolysis of the OOL using pancreatic lipase, which specifically hydrolyzes the fatty acids at the sn-1 and sn-3 positions. [10] The resulting 2-monoacylglycerols are then isolated, transesterified to FAMES, and analyzed by GC-FID to determine the fatty acid composition at the sn-2 position.

Data Presentation

The following tables summarize typical quantitative data obtained during the enzymatic synthesis of structured triacylglycerols.

Table 1: Effect of Reaction Time on Oleic Acid Incorporation

Reaction Time (hours)	Oleic Acid Incorporation (%)	OOL Yield (%)
4	25.5	20.1
8	40.2	35.8
12	55.8	50.3
24	65.1	60.5
48	68.3	62.7

Data is illustrative and based on typical lipase-catalyzed acidolysis reactions for sTAG synthesis.

Table 2: Effect of Substrate Molar Ratio (Oleic Acid:Oil) on OOL Yield

Molar Ratio	Oleic Acid Incorporation (%)	OOL Yield (%)
2:1	30.7	25.4
4:1	50.1	45.9
6:1	65.1	60.5
8:1	68.9	63.2
10:1	70.2	64.8

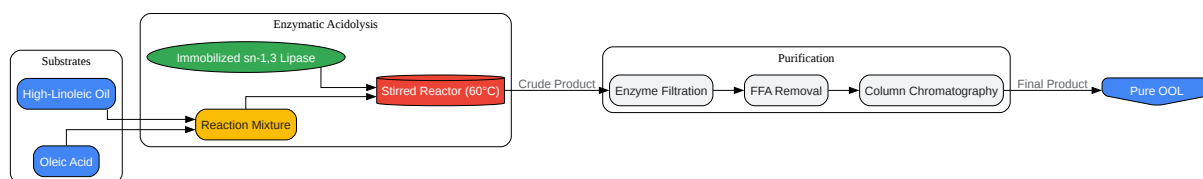
Data is illustrative and based on typical lipase-catalyzed acidolysis reactions for sTAG synthesis at 24 hours.

Table 3: Fatty Acid Composition of Purified OOL

Fatty Acid	Composition (%)
Oleic Acid (C18:1)	65.8
Linoleic Acid (C18:2)	32.5
Other	1.7

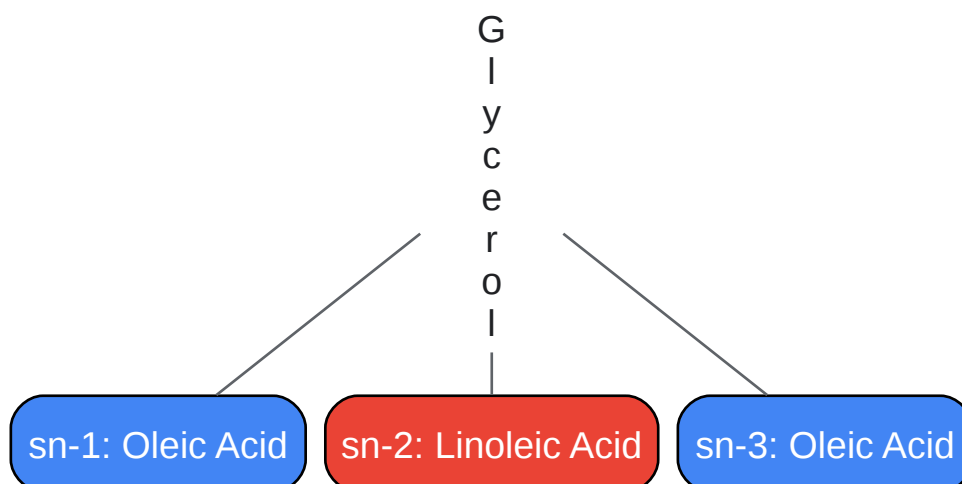
Illustrative data for a successfully synthesized and purified OOL product.

Visualizations



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Caption: Workflow for the enzymatic synthesis of OOL.



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